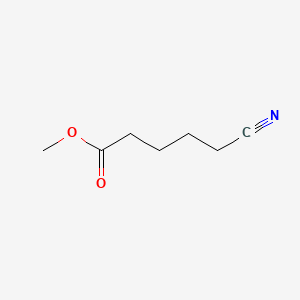

Methyl 5-cyanopentanoate

Overview

Description

“Methyl 5-cyanopentanoate” is a chemical compound with the molecular formula C7H11NO2 . It is also known as valeric.

Synthesis Analysis

The synthesis of “this compound” involves chemoselective nitrilation of dimethyl adipate with ammonia under continuous flow conditions . The reaction delivers adiponitrile (ADN) and this compound (MCP) with an excellent selectivity of up to 95.8% .

Molecular Structure Analysis

The molecular weight of “this compound” is 141.17 g/mol . The InChIKey of the compound is FLUGZEGZYQCCTQ-UHFFFAOYAK .

Chemical Reactions Analysis

“this compound” is involved in a tandem reaction route from dimethyl adipate (DMA) to adiponitrile (ADN) via MCP . The second nitrilation of MCP to ADN proceeds very slowly .

Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and refractive index of “this compound” are not clearly mentioned in the available literature .

Scientific Research Applications

Material Science Applications

In the field of material science, Methyl 5-cyanopentanoate has been explored for its potential in fabricating microporous poly(vinylidene fluoride) hollow fiber membranes. These membranes were created using a water-soluble green solvent, showcasing an innovative approach to membrane fabrication that emphasizes sustainability and efficiency. The study investigated the effects of various additives and quenching bath temperatures on the membrane's properties, such as morphology, mechanical strength, and water permeability. The research suggests that this compound derivatives could significantly contribute to developing advanced filtration and separation technologies (Hassankiadeh et al., 2015).

Chemical Synthesis Applications

This compound has also been highlighted in studies focusing on chemical synthesis, particularly in the context of hydroesterification reactions. For instance, research on the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene to produce methyl 3-pentenoate points towards innovative pathways in ester synthesis. Such reactions not only expand the toolbox of organic synthesis but also pave the way for synthesizing complex molecules that could have applications in pharmaceuticals, agrochemicals, and materials science (Matsuda, 1973).

Biofuel Production Applications

Moreover, this compound and its derivatives have found applications in biofuel research. A study on the autoignition of methyl valerate, a related ester, in a rapid compression machine highlights the potential of such compounds as surrogate components for biodiesel. The research provides valuable insights into the ignition behavior of methyl valerate under various conditions, which is crucial for designing more efficient and cleaner-burning biofuels (Weber et al., 2018).

Future Directions

“Methyl 5-cyanopentanoate” shows potential for industrial production of polyamides represented by nylon 66 . The chemoselective nitrilation of dimethyl adipate (DMA) with ammonia (NH3) under continuous flow conditions was studied on carbon encapsulated oxygen-deficient WOx<3 catalysts (WOx@C/C) . This process delivers adiponitrile (ADN) and this compound (MCP) with an excellent selectivity .

Mechanism of Action

Target of Action

Methyl 5-cyanopentanoate, also known as Methyl 5-cyanovalerate, is primarily used in the industrial production of polyamides, such as nylon 66 . It serves as a key intermediate in the chemoselective nitrilation of dimethyl adipate with ammonia .

Mode of Action

The compound interacts with its targets through a process known as chemoselective nitrilation . This process involves the reaction of dimethyl adipate with ammonia under continuous flow conditions . The reaction is facilitated by carbon encapsulated oxygen-deficient WOx catalysts .

Biochemical Pathways

The chemoselective nitrilation of dimethyl adipate with ammonia leads to the formation of this compound and Adiponitrile (ADN) . A tandem reaction route from dimethyl adipate to ADN via this compound has been elucidated . The second nitrilation of this compound to ADN proceeds very slowly .

Result of Action

The result of the chemoselective nitrilation process is the production of Adiponitrile (ADN) and this compound with an excellent selectivity of up to 95.8% . These compounds are key intermediates in the industrial production of polyamides .

Action Environment

The reaction conditions significantly influence the action of this compound. Factors such as the weight hourly space velocity of dimethyl adipate, the molar ratio of ammonia to dimethyl adipate, and the physical dispersion and size of the active WO2.83 phase in the catalysts can affect the selectivity and efficiency of the reaction .

Properties

IUPAC Name |

methyl 5-cyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339158 | |

| Record name | Methyl 5-cyanovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3009-88-9 | |

| Record name | Methyl 5-cyanovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

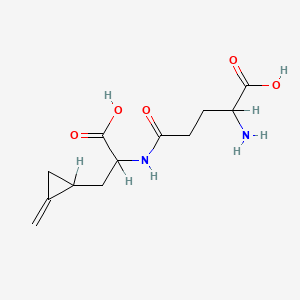

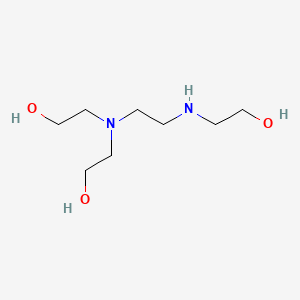

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)